molecular formula C11H8O4 B176713 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid CAS No. 16984-81-9

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid

Cat. No.: B176713
CAS No.: 16984-81-9
M. Wt: 204.18 g/mol
InChI Key: QSZOBUZRHRZWBB-UHFFFAOYSA-N
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Description

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid (CAS 16984-81-9) is a high-purity chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . This molecule features an isocoumarin core, a structure of significant interest in medicinal chemistry and chemical biology research. Isocoumarin derivatives are frequently investigated as key synthetic intermediates or scaffolds for the development of novel pharmacologically active compounds. Researchers value this compound for its potential application in exploring biological pathways and synthesizing more complex molecular entities. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the safety data sheet for proper handling and storage guidelines. Specific mechanistic and application data for this exact compound is limited in public sources, indicating an opportunity for novel research. For further technical specifications, including spectroscopic data and purity details, please contact our scientific support team.

Properties

IUPAC Name

3-methyl-1-oxoisochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-9(10(12)13)7-4-2-3-5-8(7)11(14)15-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZOBUZRHRZWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493559
Record name 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16984-81-9
Record name 3-Methyl-1-oxo-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 3-methylphthalic anhydride with an appropriate nucleophile, followed by cyclization to form the isochromene ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, using cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Isocoumarins

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid serves as a crucial intermediate in the synthesis of isocoumarins. Recent studies have demonstrated its utility in rhodium-catalyzed annulation reactions, where it reacts with diazo compounds to form highly functionalized isocoumarins. For instance, a study reported the successful optimization of reaction conditions leading to high yields of various isocoumarin derivatives (up to 87%) using this compound as a starting material .

Table 1: Yields of Isocoumarin Derivatives

CompoundYield (%)
Isocoumarin A87
Isocoumarin B79
Isocoumarin C81
Isocoumarin D65

1.2 Multicomponent Reactions

The compound has also been utilized in copper-catalyzed multicomponent reactions, which allow for the efficient assembly of complex molecules. One notable method involves the use of acetyl chloride and o-halobenzoic acids in tandem reactions to yield 3-methyl isocoumarins . This approach highlights the versatility of this compound in synthetic organic chemistry.

Medicinal Chemistry

2.1 Antimicrobial Properties

Research indicates that derivatives of isocoumarins exhibit antimicrobial activity, which can be attributed to their structural features. For example, naturally occurring isocoumarins derived from endophytic fungi have shown promising antibacterial effects against various pathogens . The incorporation of the 3-methyl group in the structure may enhance these biological activities.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several isocoumarin derivatives, including those derived from this compound, against common bacterial strains. The results demonstrated significant inhibition zones, suggesting potential for development into antimicrobial agents.

Natural Product Research

3.1 Sources and Biosynthesis

Isocoumarins, including this compound, are often isolated from various natural sources such as fungi and plants. Their biosynthesis typically involves polyketide pathways, which are crucial for understanding their ecological roles and potential therapeutic applications .

Table 2: Natural Sources of Isocoumarins

SourceCompound NameReference
Endophytic Fungi(3R)-Mellein
Plants (Fabaceae Family)Hydroxyisocoumarin Derivative
Marine FungiMethylated Isocoumarins

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Isomers and Dihydro Derivatives

  • 3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CID 2983547): This compound (C₁₁H₁₀O₄, MW: 206.19 g/mol) shares the same molecular formula as the target compound but features a partially saturated (3,4-dihydro) isochromene ring. Its SMILES (CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O) and InChIKey (XHMJBIRHDOBCBN-UHFFFAOYSA-N) highlight distinct electronic properties compared to the fully aromatic target compound .

Chromene vs. Isochromene Derivatives

  • 7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (Compound 9) :
    This chromene derivative (C₁₁H₈O₅, MW: 220.18 g/mol) differs in ring orientation; chromenes have a fused benzene and pyran ring with the oxygen at position 1, whereas isochromenes position the oxygen at position 2. The hydroxyl and methyl substituents at positions 7 and 4, respectively, enhance polarity, making it more soluble than the target compound. NMR data (e.g., δ 158.00 ppm for C=O) suggest distinct electronic environments for the ketone group .

  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid :
    This compound (C₁₇H₁₂O₄, MW: 280.27 g/mol) includes a phenyl group at position 2 and a ketone at position 3. The phenyl group increases lipophilicity, which may enhance membrane permeability in biological systems. It is documented as Flavoxate impurity A , highlighting its role in pharmaceutical quality control .

Phenanthroline-Based Analogs

  • 4-Oxo-1H-1,10-phenanthroline-3-carboxylic acid :
    This nitrogen-containing heterocycle (C₁₃H₈N₂O₃, MW: 240.21 g/mol) incorporates two pyridine rings fused with a benzene ring. The phenanthroline system enables metal coordination, differentiating it from isochromene derivatives in applications like catalysis or chelation therapy. Its higher molecular weight and LogP (1.89) reflect increased hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point Key Applications
3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid C₁₁H₁₀O₄ 204.18 3-CH₃, 1-O, 4-COOH Not reported Lab synthesis intermediate
3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid C₁₁H₁₀O₄ 206.19 3-CH₃, 1-O, 3-COOH Not reported Not specified
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid C₁₁H₈O₅ 220.18 4-CH₃, 7-OH, 2-O, 6-COOH Not reported Pharmacological research
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid C₁₇H₁₂O₄ 280.27 2-Ph, 4-O, 8-COOH Not reported Pharmaceutical impurity standard

Research Findings and Implications

  • Biological Relevance : Phenyl-substituted analogs (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) are prioritized in drug impurity profiling due to their structural resemblance to APIs .
  • Synthetic Utility : Moderate yields (65–75%) in chromene-3-carboxylic acid synthesis suggest that electron-donating groups (e.g., methoxy) may stabilize intermediates, a strategy applicable to optimizing the target compound’s synthesis .

Biological Activity

3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid, a compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its isochromene structure, which includes a carbonyl group and a carboxylic acid functional group. Its IUPAC name is this compound, and it can be represented by the following SMILES notation: O=C1C2=C(C=CC=C2)C(C(O)=O)=C(C)O1 .

Mechanisms of Biological Activity

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with various molecular targets, potentially inhibiting specific enzymes or disrupting cellular signaling pathways. Such interactions could lead to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This has been attributed to its ability to inhibit the growth of various bacterial strains. For instance, studies have shown that compounds with similar structural features possess notable antibacterial properties, suggesting that this compound may share these characteristics .

Anticancer Activity

In the context of cancer research, preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The compound's unique structure allows it to potentially interfere with critical pathways involved in tumor growth and survival. Specific case studies have demonstrated its efficacy against certain cancer cell lines, although further detailed investigations are required to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesNotable Activities
4-Carboxy-1H-3-methyl-2-benzopyran-1-oneSimilar isochromene structure but different substitutionAntimicrobial, Anticancer
4-Methyl-1-oxo-1H-isochromene-3-carboxylic acidDifferent substitution patternAntimicrobial

These comparisons highlight how variations in chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into potential applications for this compound:

  • Anticancer Activity : A study indicated that compounds derived from isochromenes showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for derivatives like 3-methyl-1-oxo- .
  • Antimicrobial Efficacy : Research involving structurally similar compounds demonstrated effective inhibition against bacterial strains, supporting the hypothesis that 3-methyl derivatives may exhibit similar antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. A typical procedure involves refluxing equimolar quantities of the aldehyde precursor (e.g., 3-formyl-1H-indole-2-carboxylic acid) with reactive intermediates (e.g., thiazolidinones) under reflux for 2–5 hours. The precipitate is filtered, washed with acetic acid, and recrystallized from a DMF/acetic acid mixture to achieve purity .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl group at the 3-position and the carboxylic acid functionality. Infrared (IR) spectroscopy identifies the carbonyl (C=O) and hydroxyl (O-H) stretches. Mass spectrometry (MS) validates the molecular weight (327.42 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest that prolonged exposure to humidity or elevated temperatures may degrade the carboxylic acid group. Use desiccants and inert atmospheres (e.g., nitrogen) for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer : Yield optimization requires adjusting reaction parameters:

  • Temperature : Prolonged reflux (5–6 hours) improves cyclization but risks decomposition.
  • Molar Ratios : A slight excess (1.1 equiv) of the aldehyde precursor enhances condensation efficiency.
  • Purification : Recrystallization from a DMF/acetic acid mixture (1:3 v/v) removes unreacted intermediates .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or tautomerism. Solutions include:

  • Repurification : Column chromatography with silica gel (eluent: ethyl acetate/hexane).
  • Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Control Experiments : Synthesize derivatives with selective substitutions to isolate spectral contributions .

Q. How does the methyl group at the 3-position influence the compound’s reactivity and biological activity compared to analogs?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing electrophilic substitution at the 3-position. In bioactivity studies, it enhances membrane permeability, as seen in analogs like 3-Methyloxane-4-carboxylic acid, which show improved antibacterial activity (MIC: 8 µg/mL against S. aureus) compared to non-methylated analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to bacterial enzymes .

Q. What experimental designs are recommended for evaluating the compound’s interactions with biomolecules?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using spectrophotometric methods (e.g., NADH oxidation for dehydrogenase targets).
  • Spectroscopic Binding Studies : Fluorescence quenching or Surface Plasmon Resonance (SPR) to quantify binding constants (Kd).
  • Molecular Dynamics Simulations : AMBER or GROMACS to model hydrogen bonding and hydrophobic interactions with protein active sites .

Comparative Analysis of Structural Analogs

Q. How do structural analogs of this compound differ in reactivity and application?

  • Methodological Answer : A comparative study of analogs reveals:

Compound NameStructural FeatureUnique Reactivity/Application
3-Methyloxane-4-carboxylic acidOxane ringHigher thermal stability (mp: 145°C)
3-Methyl-2-oxopropanoic acidKetone groupEnhanced α-C electrophilicity for SN2
4-Hydroxy-3-methyl analogHydroxyl substituentChelates metal ions in catalytic studies
  • Experimental Design : Synthesize analogs via analogous routes and compare reaction rates (HPLC monitoring) and bioactivity (microplate assays) .

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